N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-iodoanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O3/c20-14-8-10-15(11-9-14)21-18(17(23)13-5-2-1-3-6-13)22-19(24)16-7-4-12-25-16/h1-12,18,21H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEJJZVTVGVTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)I)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Iodophenyl Intermediate: The iodophenyl group can be introduced through an iodination reaction using iodine and a suitable oxidizing agent.
Coupling with Phenylethyl Group: The phenylethyl group is then coupled with the iodophenyl intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Furan-2-carboxamide Moiety: The final step involves the formation of the furan-2-carboxamide moiety through an amide coupling reaction using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fentanyl Analogues
(a) Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)
- Key Differences: Core Structure: Furanylfentanyl contains a piperidine ring with a phenethyl group, whereas the target compound replaces the piperidine with a 2-oxo-2-phenylethyl moiety. Substituents: Furanylfentanyl has a phenyl group attached to the piperidine, while the target compound features a 4-iodophenylamino group.
- Pharmacological Implications: The piperidine ring in fentanyl analogues is critical for µ-opioid receptor binding . The absence of this ring in the target compound may reduce opioid activity.
(b) para-Fluoro Furanyl Fentanyl (N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)
- Key Differences :
- Halogen Substituent : Fluorine (smaller, electronegative) vs. iodine (larger, lipophilic).
- Physicochemical Impact :
Furan Carboxamide Derivatives
(a) N-(4-Bromophenyl)furan-2-carboxamide
- Key Differences :
- Halogen : Bromine (intermediate size) vs. iodine.
- Backbone : Lacks the 2-oxo-2-phenylethyl group.
- Structural Implications :
(b) N-(2-Nitrophenyl)furan-2-carboxamide
- Key Differences: Substituent: Nitro group (electron-withdrawing) vs. 4-iodophenylamino (electron-rich due to amino group).
- Conformational Effects: The nitro group induces planarity in the central amide fragment via intramolecular hydrogen bonding, whereas the 4-iodophenylamino group may disrupt planarity, affecting crystal packing and solubility .
Heterocyclic Analogues
N-{1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide
- Key Differences :
- Heterocycle : Tetrahydrobenzo[b]thienyl (sulfur-containing) vs. 4-iodophenyl.
Data Table: Structural and Physicochemical Comparison
Biological Activity
N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data in tabular format.
Chemical Structure
The compound's structure can be analyzed for its functional groups that contribute to its biological activity. The presence of the furan ring, carboxamide group, and the iodophenyl moiety are critical for its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. It appears to modulate signaling pathways associated with cell survival and proliferation, particularly involving the NF-kB pathway .
- Case Studies : In vitro studies demonstrated that this compound exhibits cytotoxicity against breast cancer and lung cancer cell lines, outperforming some established chemotherapeutic agents .
- Anti-inflammatory Properties
- Antimicrobial Activity
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Potential activity against bacteria |
Anticancer Studies
A study conducted on various cancer cell lines revealed that this compound exhibited a dose-dependent reduction in cell viability. The IC50 values were determined through MTT assays, indicating effective cytotoxicity at concentrations as low as 10 µM .
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects was explored through Western blot analysis, revealing alterations in protein expression associated with apoptosis (e.g., increased cleaved caspase levels) and cell cycle arrest markers . Additionally, molecular docking studies suggested strong binding affinity to key proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
